molecular formula C18H21N3O3 B14990242 5-(butylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(butylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14990242
M. Wt: 327.4 g/mol
InChI Key: IDJHSXMMPDCAIR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a butylamino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps One common method includes the condensation of 3,4-dimethoxybenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxazole-4-carboxylic acid.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole
  • 4-(Butylamino)benzoate

Uniqueness

5-(BUTYLAMINO)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

5-(butylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H21N3O3/c1-4-5-10-20-18-14(12-19)21-17(24-18)9-7-13-6-8-15(22-2)16(11-13)23-3/h6-9,11,20H,4-5,10H2,1-3H3/b9-7+

InChI Key

IDJHSXMMPDCAIR-VQHVLOKHSA-N

Isomeric SMILES

CCCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CCCCNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.